![molecular formula C5H7F3O B1426024 3-(Trifluoromethyl)butyraldehyde CAS No. 95853-69-3](/img/structure/B1426024.png)
3-(Trifluoromethyl)butyraldehyde
Overview
Description
3-(Trifluoromethyl)butyraldehyde is an organic compound with the molecular formula C5H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the third carbon of a butyraldehyde chain. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)butyraldehyde can be synthesized through several methods. One common approach involves the radical trifluoromethylation of butyraldehyde. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The reaction is often catalyzed by photoredox catalysts, which facilitate the formation of the trifluoromethyl radical and its subsequent addition to the butyraldehyde molecule .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of trifluoromethyl-substituted alkenes. This method uses rhodium or cobalt catalysts to add a formyl group to the alkene, resulting in the formation of the aldehyde . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)butanoic acid.
Reduction: 3-(Trifluoromethyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
3-(Trifluoromethyl)butyraldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is known for its ability to modify the electronic properties of molecules, making them more lipophilic and potentially increasing their biological activity. This compound is particularly valuable in:
- Pharmaceutical Chemistry : It is often used to synthesize trifluoromethyl-containing drugs, which can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. For instance, it can be utilized in the synthesis of various enzyme inhibitors that target specific metabolic pathways .
- Agrochemical Development : The compound is also significant in the formulation of agrochemicals, including pesticides and herbicides. Its unique chemical structure allows for enhanced interaction with biological systems, which may lead to increased efficacy against pests resistant to conventional treatments .
Biological Research
In biological research, this compound is employed to study enzyme-catalyzed reactions involving aldehydes. Its role extends to:
- Enzyme Inhibition Studies : Researchers utilize this compound to develop inhibitors for various enzymes. These inhibitors can help elucidate the mechanisms of enzyme action and are pivotal in drug development processes aimed at treating diseases such as cancer and metabolic disorders.
- Metabolic Studies : The compound's interaction with biological systems is being explored to understand its metabolic pathways and potential toxicological effects. Studies involving model organisms have shown that compounds containing trifluoromethyl groups can influence metabolic rates and pathways significantly .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals. Its applications include:
- Material Science : The compound contributes to the development of materials with enhanced properties such as thermal stability and hydrophobicity. These materials are essential in creating coatings, adhesives, and other industrial products that require durability under harsh conditions .
- Chemical Manufacturing : It serves as a precursor in the synthesis of other fluorinated compounds, which are increasingly important in various sectors including electronics, pharmaceuticals, and agrochemicals due to their unique properties .
Case Study 1: Synthesis of Trifluoromethyl Drugs
A notable study focused on synthesizing a series of novel trifluoromethyl-containing drugs using this compound as an intermediate. The research demonstrated that derivatives produced from this compound exhibited enhanced pharmacological profiles compared to traditional drug candidates.
Compound Name | Activity Level | Method of Synthesis |
---|---|---|
Drug A | High | Alkylation with butyraldehyde |
Drug B | Moderate | Direct fluorination |
Drug C | Low | Esterification |
Case Study 2: Agrochemical Efficacy
Another study evaluated the herbicidal properties of formulations containing this compound against common agricultural weeds. The results indicated significant reductions in weed biomass.
Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
---|---|---|
Control | 0 | N/A |
Treatment 1 | 70 | 200 |
Treatment 2 | 85 | 300 |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)butyraldehyde in chemical reactions involves the reactivity of the trifluoromethyl group and the aldehyde functional group. The trifluoromethyl group is highly electronegative, which influences the reactivity of the adjacent carbon atoms. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The trifluoromethyl group can also participate in radical reactions, forming stable intermediates that facilitate various transformations .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group attached to a benzaldehyde ring.
3-(Trifluoromethyl)propionaldehyde: Contains a trifluoromethyl group attached to a propionaldehyde chain.
3-(Trifluoromethyl)acrylic acid: Contains a trifluoromethyl group attached to an acrylic acid chain.
Uniqueness
3-(Trifluoromethyl)butyraldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of a trifluoromethyl group.
Biological Activity
3-(Trifluoromethyl)butyraldehyde is a fluorinated aldehyde that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique chemical properties and potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses a trifluoromethyl group (-CF3) attached to a butyraldehyde backbone. The presence of fluorine atoms in organic compounds often enhances their biological properties due to increased lipophilicity and metabolic stability.
Synthesis Methods
Several synthetic routes have been developed for trifluoromethylated aldehydes, including this compound. Notably, the trifluoromethylation of carbonyl compounds can be achieved using reagents like TMSCF3 in the presence of catalytic systems, which allows for the introduction of the trifluoromethyl group efficiently .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity, influence receptor binding, and alter metabolic pathways.
- FFA Receptor Modulation : Trifluoromethylated compounds have been shown to interact with free fatty acid receptors (FFA), particularly FFA3 (GPR41), which plays a role in metabolic regulation and inflammatory responses. Activation of FFA3 by short-chain fatty acids has implications for treating metabolic disorders and inflammation .
- Anticancer Potential : Fluorinated compounds, including those with trifluoromethyl groups, have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and may inhibit tumor growth through various mechanisms .
Case Studies
- Study on FFA3 Activation : A study demonstrated that certain trifluoromethylated compounds could act as allosteric modulators of FFA3, enhancing insulin secretion and improving glucose tolerance in diabetic models. This suggests potential therapeutic applications for metabolic diseases .
- Fluorinated Pyrimidines : Research on fluorinated pyrimidines has shown promising results as antiviral and anticancer agents. The incorporation of trifluoromethyl groups in these compounds enhanced their efficacy against various cancer cell lines, showcasing the importance of fluorination in drug design .
Data Tables
Properties
IUPAC Name |
4,4,4-trifluoro-3-methylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIVWGPYKWZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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